N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzo[c][1,2,5]thiadiazole moiety via a carboxamide bridge. Its design leverages the bioactivity of 1,3,4-oxadiazoles, which are known for antifungal, antibacterial, and antitumor properties .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(21-13)10-2-1-5-20-10/h1-6H,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQVGVDUIWYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The furan ring can be introduced via a coupling reaction, and the benzo[c][1,2,5]thiadiazole moiety is often synthesized through a series of condensation reactions involving aromatic amines and sulfur sources .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), and nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to three structurally related classes:
Key Structural Insights :
- The furan-2-yl substituent is shared with LMM11, suggesting a role in modulating solubility or π-π stacking interactions in biological targets .
- Replacing the oxadiazole’s sulfur atom (in thiadiazoles) with oxygen alters electronic density, which may influence bioactivity and metabolic stability .
Physicochemical Properties
- Planarity : The fused benzothiadiazole system imposes rigidity, which may enhance target binding but limit conformational adaptability versus flexible sulfamoyl groups in LMM11 .
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS Number: 1203029-37-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its anticancer effects, antimicrobial activity, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 313.29 g/mol. The compound features a furan ring and an oxadiazole moiety that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇N₅O₃S |
| Molecular Weight | 313.29 g/mol |
| CAS Number | 1203029-37-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a related compound demonstrated significant inhibition against various cancer cell lines with IC50 values ranging from 0.67 to 1.95 µM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Efficacy
A study evaluating the anticancer activity of this compound found that it exhibited selective cytotoxicity against several cancer cell lines. The compound was tested against HEPG2 (liver), MCF7 (breast), and SW1116 (colon) cancer cell lines. The results indicated that the compound induced significant cell death at concentrations lower than those required for standard chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit both antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.
Table: Antimicrobial Activity Comparison
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 12.5 µg/mL |
| N-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-thiol | Antifungal | 15 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
